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3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a methylthio group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylthio)benzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
A study evaluated the compound's efficacy against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated:
- Cytotoxicity Assay : The MTS assay demonstrated that the compound significantly reduced cell viability in both cell lines, with MDA-MB-231 showing higher sensitivity.
- Mechanism of Action : The study suggested that the compound might induce apoptosis and cell cycle arrest through interactions with specific molecular targets like STAT3 and miR-21 .
Enzyme Inhibition
Another promising application of this compound lies in its potential as an enzyme inhibitor. Research has shown that oxadiazole derivatives can inhibit various enzymes involved in critical biological pathways.
Enzyme Inhibition Studies
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
- Other Enzymatic Targets :
Biological Activities Beyond Cancer
In addition to its anticancer properties, this compound exhibits other biological activities:
- Antimicrobial Activity : Some studies suggest that oxadiazole compounds can exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Summary of Applications
Application Type | Description |
---|---|
Anticancer | Significant cytotoxic effects on cancer cell lines; potential apoptosis induction mechanisms. |
Enzyme Inhibition | Inhibits AChE and BChE; potential for neuroprotective drug development. |
Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed for validation. |
Anti-inflammatory | Preliminary evidence suggests possible anti-inflammatory properties; requires more research. |
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methylthio)phenyl)-1,2,4-triazol-5-amine
- 3-(4-(Methylthio)phenyl)-1,2,4-thiadiazol-5-amine
- 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-thiol
Uniqueness
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern and the presence of both a methylthio group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine, with the CAS number 1699194-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C9H9N3OS. The structure features an oxadiazole ring, which is known for its diverse biological activities. The methylthio group attached to the phenyl ring enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form oxadiazole rings. The specific synthetic pathways can vary depending on the desired substituents and the scale of production.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to oxadiazoles. For instance, a study highlighted that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays showed that certain analogs had half-maximal inhibitory concentration (IC50) values in the micromolar range against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 8.3 |
Silver Complex of Oxadiazole | PANC-1 | <10 |
These findings suggest that this compound may possess similar anticancer properties.
The anticancer activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in tumor growth and proliferation. For example, some studies suggest that these compounds may inhibit protein kinases or disrupt microtubule dynamics during mitosis . Molecular docking studies have provided insights into how these compounds interact with target proteins, further elucidating their mechanisms of action.
Case Studies
- Antitumor Evaluation : A case study demonstrated that a series of oxadiazole derivatives showed selective activity against various cancer cell lines. The study reported that certain compounds exhibited enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as novel anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various targets including EGFR and BRAF kinases. These studies suggest that the compound may act similarly to established inhibitors like erlotinib and PLX4032 by occupying critical binding sites necessary for enzyme activation .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFUYFKRBPGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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